(S)-tetrahydrofuran-2-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides. Its molecular formula is , and it has a molecular weight of approximately 134.56 g/mol. The compound features a tetrahydrofuran ring, which is a saturated cyclic ether, and a carbonyl group attached to the second carbon of the ring. This configuration contributes to its unique reactivity and potential applications in organic synthesis.
The compound is characterized by its physical properties, including a density of approximately 1.3 g/cm³ and a flash point of around 62.6 °C. Although specific boiling and melting points are not consistently reported, it is noted that the compound can be synthesized with reasonable yields from various precursors .
One notable synthesis route involves the reaction of tetrahydrofuran-2-carboxylic acid with oxalyl chloride, which converts the carboxylic acid into the acyl chloride with high efficiency .
Several methods exist for synthesizing (S)-tetrahydrofuran-2-carbonyl chloride:
(S)-tetrahydrofuran-2-carbonyl chloride serves primarily as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to act as an acylating agent makes it valuable for synthesizing various derivatives that may possess biological activity.
Additionally, it is utilized in the synthesis of compounds like terazosin, a medication used to treat hypertension and symptoms associated with benign prostatic hyperplasia .
Several compounds share structural similarities with (S)-tetrahydrofuran-2-carbonyl chloride:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrahydrofurancarbonyl chloride | Non-stereospecific variant | |
| (R)-Tetrahydrofuran-2-carbonyl chloride | Enantiomeric form; may exhibit different reactivity | |
| Tetrahydropyran-4-carbonyl chloride | Contains a pyran ring instead of furan | |
| Furan-2-carbonyl chloride | Lacks saturation; more reactive due to unsaturation |
(S)-tetrahydrofuran-2-carbonyl chloride is unique due to its specific stereochemistry and the presence of the saturated tetrahydrofuran ring